molecular formula C7H9NO B13798435 Ethanone,1-(1,2-dihydro-2-pyridinyl)-

Ethanone,1-(1,2-dihydro-2-pyridinyl)-

Cat. No.: B13798435
M. Wt: 123.15 g/mol
InChI Key: JEVRSDKDOJHMET-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-(1,2-dihydro-2-pyridinyl)- typically involves the reaction of 2-pyridylmethyl ketone with reducing agents. One common method is the reduction of 2-pyridylmethyl ketone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production methods for Ethanone,1-(1,2-dihydro-2-pyridinyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-(1,2-dihydro-2-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

Ethanone,1-(1,2-dihydro-2-pyridinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone,1-(1,2-dihydro-2-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone,1-(1,2-dihydro-2-pyridinyl)- is unique due to its dihydro-pyridine structure, which imparts different chemical and biological properties compared to its fully aromatic counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1-(1,2-dihydropyridin-2-yl)ethanone

InChI

InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-5,7-8H,1H3

InChI Key

JEVRSDKDOJHMET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C=CC=CN1

Origin of Product

United States

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